molecular formula C28H20Cl2Ge B15045748 1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole

1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole

Cat. No.: B15045748
M. Wt: 500.0 g/mol
InChI Key: AUHAWTFDARRDCX-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole is an organogermanium compound with the molecular formula C28H20Cl2Ge It is characterized by the presence of two chlorine atoms and four phenyl groups attached to a germole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole typically involves the reaction of tetraphenylgermole with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-positions. The general reaction scheme can be represented as follows:

Tetraphenylgermole+Cl2This compound\text{Tetraphenylgermole} + \text{Cl}_2 \rightarrow \text{this compound} Tetraphenylgermole+Cl2​→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state germanium compounds or reduction to form lower oxidation state species.

    Addition Reactions: The phenyl groups can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield 1,1-dialkyl-2,3,4,5-tetraphenylgermoles.

Scientific Research Applications

1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Its potential biological activity is being explored, although specific applications are still under investigation.

    Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the field of oncology.

    Industry: It may be used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets are still under investigation, but its reactivity is primarily driven by the electrophilic nature of the chlorine atoms and the aromatic character of the phenyl groups.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,3,4,5-tetraphenylsilole: Similar in structure but contains silicon instead of germanium.

    1,1-Dimethyl-2,3,4,5-tetraphenyl-1H-silole: Contains methyl groups instead of chlorine atoms and silicon instead of germanium.

    1,1,3,4-Tetramethyl-1-germacyclopenta-3-ene: Contains methyl groups and a different ring structure.

Uniqueness

1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon analogs. The chlorine atoms also provide distinct reactivity patterns, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C28H20Cl2Ge

Molecular Weight

500.0 g/mol

IUPAC Name

1,1-dichloro-2,3,4,5-tetraphenylgermole

InChI

InChI=1S/C28H20Cl2Ge/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI Key

AUHAWTFDARRDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Ge](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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